molecular formula C17H21Cl2N3O2S B12935927 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole CAS No. 178979-41-4

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole

Cat. No.: B12935927
CAS No.: 178979-41-4
M. Wt: 402.3 g/mol
InChI Key: GHYAMSKPXPDTTK-UHFFFAOYSA-N
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Description

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a dichlorophenylthio group, an isopropyl group, and an imidazole ring, making it a subject of interest for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors such as glyoxal, ammonia, and formaldehyde.

    Introduction of the Dichlorophenylthio Group: This step involves the nucleophilic substitution reaction where a dichlorophenylthio group is introduced to the imidazole ring using reagents like 3,5-dichlorothiophenol.

    Addition of the Isopropyl and n-Propyl Groups: Alkylation reactions are employed to introduce the isopropyl and n-propyl groups to the imidazole ring.

    Carbamoylation: The final step involves the addition of a carbamoyloxymethyl group through a reaction with isocyanate derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dichlorophenylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the dichlorophenylthio group, leading to the formation of reduced derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the carbamoyloxymethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential interactions with enzymes and proteins. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It has shown promise as an antiviral agent, particularly against HIV-1, due to its ability to inhibit reverse transcriptase .

Industry

Industrially, the compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of 2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. In the case of its antiviral activity, the compound inhibits the reverse transcriptase enzyme, preventing the replication of viral RNA into DNA . This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic function.

Comparison with Similar Compounds

Similar Compounds

    Capravirine: Another imidazole derivative with antiviral properties.

    Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in HIV treatment.

    Nevirapine: Another non-nucleoside reverse transcriptase inhibitor.

Uniqueness

2-Carbamoyloxymethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-1-n-propyl-1H-imidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenylthio group, in particular, enhances its binding affinity to target enzymes, making it more effective in its antiviral action compared to similar compounds .

Properties

CAS No.

178979-41-4

Molecular Formula

C17H21Cl2N3O2S

Molecular Weight

402.3 g/mol

IUPAC Name

[5-(3,5-dichlorophenyl)sulfanyl-4-propan-2-yl-1-propylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C17H21Cl2N3O2S/c1-4-5-22-14(9-24-17(20)23)21-15(10(2)3)16(22)25-13-7-11(18)6-12(19)8-13/h6-8,10H,4-5,9H2,1-3H3,(H2,20,23)

InChI Key

GHYAMSKPXPDTTK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NC(=C1SC2=CC(=CC(=C2)Cl)Cl)C(C)C)COC(=O)N

Origin of Product

United States

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